molecular formula C26H29N5O3 B2516760 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 1358584-19-6

2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2516760
CAS No.: 1358584-19-6
M. Wt: 459.55
InChI Key: KOOBXDLILNHSCA-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide is a potent and selective small molecule inhibitor of the kinase DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). This compound has emerged as a critical pharmacological tool in neurobiological and cancer research. Its primary research value lies in its ability to selectively inhibit DYRK1A, a kinase implicated in the pathogenesis of Down syndrome and neurodegenerative diseases like Alzheimer's. By modulating DYRK1A activity, this inhibitor allows researchers to probe the kinase's role in neuronal differentiation, synaptic function, and tau protein phosphorylation, a key event in neurofibrillary tangle formation. Furthermore, due to the involvement of DYRK1A in cell cycle control and proliferation, this compound is also being investigated in oncological studies for its potential anti-proliferative effects in certain cancers, including glioblastoma and leukemia. The mechanism of action involves competitive binding to the ATP-binding pocket of DYRK1A, effectively blocking its catalytic activity and subsequent phosphorylation of downstream substrates. This makes it an indispensable compound for dissecting DYRK1A-related signaling pathways and for validating DYRK1A as a therapeutic target in preclinical models.

Properties

IUPAC Name

2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-4-20-13-9-10-14-21(20)27-22(32)17-30-23-18(3)28-31(5-2)24(23)25(33)29(26(30)34)16-15-19-11-7-6-8-12-19/h6-14H,4-5,15-17H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOBXDLILNHSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N(N=C3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C24H30N4O3\text{C}_{24}\text{H}_{30}\text{N}_4\text{O}_3

This structure incorporates a pyrazolo-pyrimidine core, which is known for diverse biological activities.

The compound is primarily investigated for its inhibitory effects on cyclooxygenase (COX) enzymes. COX enzymes are crucial in the inflammatory pathway, converting arachidonic acid into prostaglandins.

2. Inhibitory Activity

Research indicates that the compound exhibits selective inhibition of COX-II over COX-I, which is beneficial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors. The IC50 values for COX-II inhibition have been reported in the range of 0.52 to 22.25 μM , demonstrating moderate potency compared to established drugs like Celecoxib (IC50 = 0.78 μM) .

3. Anti-inflammatory Effects

In vivo studies have shown that the compound significantly reduces inflammation in animal models. For instance, one study reported a 64.28% inhibition of inflammatory markers in comparison to 57.14% for Celecoxib .

Case Study 1: COX Inhibition

A comparative study evaluated various pyrazolo derivatives, including our compound, against COX-I and COX-II enzymes. The results indicated that modifications in the phenyl ring structure enhanced selectivity towards COX-II while maintaining anti-inflammatory efficacy .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of the compound. It was found to exhibit significant free radical scavenging activity, contributing to its overall therapeutic potential . This aspect is particularly relevant in chronic inflammatory conditions where oxidative stress plays a critical role.

Table 1: Biological Activity Summary

Activity TypeMeasurement MethodIC50 Value (μM)Comparison Drug
COX-I InhibitionIn vitro22.25Aspirin (IC50 = 10 μM)
COX-II InhibitionIn vitro0.52Celecoxib (IC50 = 0.78 μM)
Anti-inflammatoryIn vivo64.28% inhibitionCelecoxib (57.14%)
Antioxidant ActivityDPPH AssayNot specifiedTrolox (standard)

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents on the pyrazolo-pyrimidine core and the acetamide side chain (Table 1).

Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives

Compound Name Core Substituents (Pyrazolo[4,3-d]pyrimidine) Acetamide Substituent Molecular Formula Molecular Weight
Target Compound 1-Ethyl, 3-methyl, 6-phenethyl N-(2-ethylphenyl) Not provided Not provided
2-(1-Ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorobenzyl)acetamide 1-Ethyl, 3-methyl, 6-phenethyl N-(4-fluorobenzyl) C₂₄H₂₄FN₅O₃ 449.48
N-Benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide 1-Ethyl, 3-methyl, 6-(4-fluorobenzyl) N-Benzyl C₂₄H₂₄FN₅O₃ 449.48
[¹⁸F]F-DPA (Pyrazolo[1,5-a]pyrimidine acetamide) 5,7-Dimethyl, 4-iodophenyl N,N-Diethyl C₂₃H₂₈N₅O₂ 418.50
Key Observations:
  • Substituent Effects on Pharmacokinetics : Fluorine in the 4-fluorobenzyl group () enhances metabolic stability and lipophilicity compared to the 2-ethylphenyl group in the target compound .
  • Radiotracer Potential: The pyrazolo[1,5-a]pyrimidine analog () demonstrates the applicability of this scaffold in radiolabeled tracers for imaging, suggesting similar utility for the target compound .

Pharmacological Implications

  • Fluorinated Analogs : The 4-fluorobenzyl group in ’s compound may improve blood-brain barrier penetration compared to the target’s 2-ethylphenyl group .

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